4-(4-Methoxyphenyl)-2-butanone oxime
Description
Significance of the Oxime Functional Group in Organic Synthesis and Coordination Chemistry
The oxime functional group is a linchpin in the field of organic synthesis, offering a gateway to a diverse array of molecular transformations. numberanalytics.comnumberanalytics.com Oximes are key intermediates in the synthesis of nitrogen-containing compounds, including amines, nitriles, and various heterocyclic systems like pyridines and isoxazolines. numberanalytics.comnumberanalytics.comrsc.org Their reactions often proceed under mild conditions, presenting an advantage over more traditional synthetic routes. numberanalytics.com The reactivity of oximes encompasses several categories, including nucleophilic substitutions, electrophilic additions, cyclizations, and rearrangement reactions. numberanalytics.com Recent advancements have also highlighted the role of oxime-derived radicals in forming new carbon-carbon and carbon-nitrogen bonds. mdpi.comnih.gov
In the realm of coordination chemistry, oximes have demonstrated considerable importance as ligands. rsc.orgtandfonline.com Their ability to coordinate with a wide range of transition metals has led to the development of numerous metal complexes with applications in catalysis and materials science. tandfonline.comrawdatalibrary.net The nitrogen and oxygen atoms of the oxime group can act as donor atoms, facilitating the formation of stable coordination compounds. researchgate.netresearchgate.net Aromatic oximes, in particular, can undergo directed ortho-metalation, leading to the formation of metallacycle catalysts. tandfonline.com The versatility of oxime ligands is further enhanced by the ease with which their steric and electronic properties can be modified through the selection of the parent aldehyde or ketone. tandfonline.comrawdatalibrary.net This tunability allows for the rational design of ligands for specific catalytic applications, such as cross-coupling reactions and radical cyclizations. tandfonline.comresearchgate.net
Contextualizing 4-(4-Methoxyphenyl)-2-butanone (B1665111) Oxime in Current Research Paradigms
While extensive research exists on oximes in general, specific studies on 4-(4-Methoxyphenyl)-2-butanone oxime are limited. The synthesis of this compound would typically involve the reaction of 4-(4-methoxyphenyl)-2-butanone with hydroxylamine (B1172632). vulcanchem.com The precursor, 4-(4-methoxyphenyl)-2-butanone, also known as anisylacetone, is a well-characterized compound used in flavorings and fragrances. chemicalbook.comsigmaaldrich.comnih.gov
Based on the established chemistry of analogous oximes, this compound is expected to exhibit characteristic chemical reactivity. For instance, it could potentially serve as a ligand in coordination chemistry, with the oxime and methoxy (B1213986) groups influencing its coordination behavior and the properties of the resulting metal complexes. vulcanchem.com The presence of the methoxy group is known to have an electron-donating resonance effect, which could stabilize the oxime and affect its reactivity, for example, by reducing its rate of hydrolysis compared to unsubstituted analogues. vulcanchem.com
Further research into this specific oxime could explore its potential applications in areas where other oximes have shown promise. These include its use as a precursor in organic synthesis for the creation of more complex molecules, or as a ligand for the development of novel catalysts. The structural similarities to compounds with known bioactivity might also warrant investigation into its medicinal chemistry potential. vulcanchem.com However, without direct experimental data, these remain areas for future exploration.
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(NE)-N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-9(12-13)3-4-10-5-7-11(14-2)8-6-10/h5-8,13H,3-4H2,1-2H3/b12-9+ |
InChI Key |
GBYOVSQIHCOUBT-FMIVXFBMSA-N |
Isomeric SMILES |
C/C(=N\O)/CCC1=CC=C(C=C1)OC |
Canonical SMILES |
CC(=NO)CCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthesis Methodologies of 4 4 Methoxyphenyl 2 Butanone Oxime
Classical Oxime Formation Protocols
The traditional synthesis of oximes, including 4-(4-Methoxyphenyl)-2-butanone (B1665111) oxime, primarily involves the condensation reaction between a carbonyl compound and a hydroxylamine (B1172632) derivative. wikipedia.orgchemtube3d.com These methods are well-established and widely practiced due to their reliability and straightforward execution.
Reaction of 4-(4-Methoxyphenyl)-2-butanone with Hydroxylamine Derivatives
The most fundamental method for preparing 4-(4-Methoxyphenyl)-2-butanone oxime is the direct reaction of 4-(4-Methoxyphenyl)-2-butanone with hydroxylamine. wikipedia.orgbyjus.com In practice, hydroxylamine is often used in the form of its more stable salt, hydroxylamine hydrochloride (NH₂OH·HCl). chemicalbook.comresearchgate.net To proceed with the reaction, the free hydroxylamine base is typically liberated in situ by the addition of a weak base. researchgate.net Sodium acetate (B1210297) is commonly employed for this purpose, as it neutralizes the hydrochloric acid, forming acetic acid and freeing the nucleophilic hydroxylamine to attack the carbonyl carbon of the ketone. quora.comquora.com
The general reaction is a condensation process where the ketone reacts with hydroxylamine to form an intermediate hemiaminal, which then dehydrates to yield the oxime and a molecule of water. chemtube3d.comnih.gov The reaction is typically performed in a suitable solvent, such as aqueous ethanol (B145695), to dissolve the reactants. sciencemadness.org While effective, these classical methods can sometimes be associated with long reaction times and the use of organic solvents. nih.gov
| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Typical Condition | Reference |
|---|---|---|---|---|---|
| 4-(4-Methoxyphenyl)-2-butanone | Hydroxylamine Hydrochloride | Sodium Acetate | Aqueous Ethanol | Reflux or stirring at room temperature | sciencemadness.orgnih.gov |
| Ketone/Aldehyde | Hydroxylamine Hydrochloride | Pyridine | Alcohol | Refluxing | nih.govijprajournal.com |
| Aryl Aldehydes | Hydroxylamine Hydrochloride | Sodium Bicarbonate | Mineral Water | Room temperature, catalyst-free | ias.ac.in |
Acid-Catalyzed Oximation Procedures
The formation of oximes is significantly influenced by the pH of the reaction medium and can be accelerated by acid catalysis. nih.govnumberanalytics.com The mechanism involves the protonation of the carbonyl oxygen atom by an acid, which enhances the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine. nih.govkhanacademy.org
However, the concentration of the acid is critical. If the pH is too low, the hydroxylamine, being a base, will be protonated to form the hydroxylammonium ion (NH₃OH⁺). This ion is no longer nucleophilic and cannot initiate the reaction. nih.gov Consequently, oximation reactions are typically fastest in a mildly acidic environment, usually with a pH between 4 and 6. sciencemadness.org This delicate pH balance is often achieved using a buffer system, such as sodium acetate and acetic acid. quora.comwikipedia.org Various inorganic and organic acids have been utilized to catalyze this reaction. numberanalytics.com
| Catalyst Type | Example | Role in Reaction | Reference |
|---|---|---|---|
| Mineral Acid | Hydrochloric Acid (HCl) | Protonates the carbonyl oxygen, increasing carbon's electrophilicity. | numberanalytics.com |
| Organic Acid | Formic Acid | Acts as a catalyst to facilitate the condensation. | yccskarad.com |
| Buffer System | Acetic Acid / Sodium Acetate | Maintains optimal pH (around 4-6) for the reaction rate. | quora.comsciencemadness.org |
Advanced Synthetic Approaches to Oximes
In response to the demand for more efficient, selective, and environmentally friendly chemical processes, a number of advanced synthetic methods for oxime formation have been developed. These approaches often offer advantages such as shorter reaction times, milder conditions, and higher yields compared to classical protocols.
Metal-Mediated and Metal-Catalyzed Oxime Synthesis
Various metal compounds have been shown to effectively mediate or catalyze the synthesis of oximes. acs.org Lewis acids, for instance, can play a similar role to proton acids by coordinating to the carbonyl oxygen, thereby activating the ketone for nucleophilic attack. rsc.orgresearchgate.net Titanosilicates with strong Lewis acidity have demonstrated high selectivity in oxime synthesis through liquid-phase ammoximation. rsc.orgresearchgate.net Other metal-based catalysts, including zinc oxide (ZnO) and various palladium complexes, have also been employed. acs.orgorganic-chemistry.org These catalysts can facilitate the reaction under milder conditions and sometimes offer unique selectivity. For example, specific palladium catalysts have been used in reactions involving the O-alkylation of oximes. acs.org The development of metal-involving methods provides a diverse toolkit for synthesizing functionalized oximes that may be difficult to access through traditional routes. acs.org
| Catalyst | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Titanosilicates (e.g., TS-1, Ti-MWW) | Liquid-phase ammoximation | High selectivity for oxime, controls side reactions. | rsc.orgresearchgate.net |
| Zinc Oxide (ZnO) | Solvent-free oximation | Can be used for Beckmann rearrangement at higher temperatures. | nih.govorganic-chemistry.org |
| Palladium Complexes (e.g., [Pd(PPh₃)₄]) | O-alkylation of oximes | Enables functionalization of the oxime hydroxyl group. | acs.org |
| Bismuth(III) Oxide (Bi₂O₃) | Grindstone chemistry (solvent-free) | Environmentally safe, rapid, and high-yielding. | nih.gov |
Microwave-Assisted and Solvent-Free Oximation
To enhance reaction efficiency and align with green chemistry principles, microwave-assisted and solvent-free techniques have been applied to oxime synthesis. yccskarad.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. yccskarad.comnumberanalytics.com This acceleration is due to the efficient and rapid heating of the reaction mixture by microwaves.
Solvent-free oximation represents another significant advancement. nih.govresearchgate.net These reactions are often conducted by simply grinding the solid reactants together, a technique known as mechanochemistry. nih.govresearchgate.net For instance, ketones can be converted to their corresponding oximes in excellent yields by grinding them with hydroxylamine hydrochloride in the presence of a catalyst like bismuth(III) oxide (Bi₂O₃) or under catalyst-free conditions. nih.govresearchgate.net These methods minimize or eliminate the use of hazardous organic solvents, reducing waste and environmental impact. researchgate.netresearchgate.net
| Method | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Ketone, NH₂OH·HCl, NaOAc in Ethanol under MWI | Reduced reaction times, increased energy efficiency, often higher yields. | yccskarad.comnumberanalytics.com |
| Solvent-Free Grinding (Mechanochemistry) | Grinding reactants (ketone, NH₂OH·HCl) with a pestle and mortar, sometimes with a solid catalyst (e.g., Bi₂O₃). | Eliminates solvent waste, simple procedure, rapid, environmentally friendly. | nih.govresearchgate.net |
Green Chemistry Principles in Oxime Formation
The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign processes. numberanalytics.comresearchgate.net This involves several strategies, including the use of safer solvents, the development of solvent-free conditions, and the employment of efficient and recyclable catalysts.
The use of water as a solvent is a cornerstone of green chemistry, and methods have been developed for oxime synthesis in aqueous media. ijprajournal.comyccskarad.com For example, using a surfactant catalyst like Hyamine® allows for the efficient synthesis of aldoximes in water at room temperature. yccskarad.com Similarly, using naturally occurring acids from sources like fruit juice as catalysts presents a novel green approach. ijprajournal.com
Solvent-free methods, such as the grindstone chemistry approach using catalysts like Bi₂O₃ or Sb₂O₃, are inherently green as they eliminate solvent use and often proceed rapidly at room temperature. nih.govresearchgate.net Furthermore, the use of solid-supported catalysts, such as TiO₂/(SO₄²⁻) or basic alumina (B75360) under microwave irradiation, facilitates easy separation and potential reuse of the catalyst, minimizing waste. nih.gov These advanced approaches collectively contribute to making oxime synthesis a cleaner and more sustainable chemical transformation. numberanalytics.com
| Green Chemistry Principle | Application in Oxime Synthesis | Example | Reference |
|---|---|---|---|
| Use of Safer Solvents | Replacing hazardous organic solvents with water or bio-based solvents. | Synthesis in aqueous medium using a Hyamine® catalyst. | ijprajournal.comyccskarad.com |
| Energy Efficiency | Using microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted oximation on solid supports like alumina. | nih.govnumberanalytics.com |
| Waste Prevention | Solvent-free reactions that minimize or eliminate waste streams. | Grinding a ketone with hydroxylamine hydrochloride and Bi₂O₃. | nih.govresearchgate.net |
| Catalysis | Using recyclable or non-toxic catalysts to improve efficiency and reduce waste. | Using solid acid catalysts like TiO₂/(SO₄²⁻) or metal oxides like ZnO. | nih.govorganic-chemistry.org |
Stereochemical Investigations of 4 4 Methoxyphenyl 2 Butanone Oxime
Syn/Anti (Z/E) Isomerism and Equilibria
The presence of a hydroxyl group and two different substituents on the carbon atom of the C=N bond in 4-(4-methoxyphenyl)-2-butanone (B1665111) oxime gives rise to two distinct geometric isomers. These isomers are designated using the syn/anti or the more systematic (Z)/(E) nomenclature. In the context of ketoximes, the syn and anti descriptors denote the spatial relationship of the hydroxyl group to the substituents attached to the carbonyl carbon.
The two isomers, (Z)-4-(4-methoxyphenyl)-2-butanone oxime and (E)-4-(4-methoxyphenyl)-2-butanone oxime, can exist in equilibrium. The position of this equilibrium is not static and can be influenced by various external factors. The interconversion between the (Z) and (E) isomers can be catalyzed by reagents used in the synthesis of the oxime itself. The classical formation of oximes from ketones and hydroxylamine (B1172632) often yields a mixture of the two geometric isomers.
The stereochemistry of ketoximes is particularly significant in reactions such as the Beckmann rearrangement, where the group anti-periplanar to the leaving group on the nitrogen atom migrates. wikipedia.org This stereospecificity underscores the importance of understanding and controlling the isomeric composition of 4-(4-methoxyphenyl)-2-butanone oxime for predictable reaction outcomes.
Factors Influencing Isomeric Ratios
The ratio of (Z) to (E) isomers of this compound at equilibrium is dictated by the relative thermodynamic stabilities of the two forms. However, the kinetic product ratio, or the ratio in which the isomers are initially formed, can be manipulated by several experimental parameters.
Temperature: Temperature plays a critical role in determining the isomer ratio. A change in temperature can alter the position of the equilibrium and consequently the relative abundance of the (Z) and (E) isomers.
Catalysts: The presence of acids is a well-established method for influencing the isomeric ratio of oximes. Treatment of a mixture of (Z) and (E) isomers of aryl alkyl ketoximes with an anhydrous protic or Lewis acid can lead to the precipitation of the more stable (E) isomer as an immonium salt. Subsequent neutralization allows for the recovery of the nearly pure (E) isomer. This process suggests that the (Z) isomer isomerizes to the more stable (E) form under acidic conditions.
Solvent: The choice of solvent can also affect the isomeric ratio, likely due to differential solvation of the transition states leading to the formation of each isomer.
| Factor | Influence on Isomeric Ratio |
| Temperature | Alters the equilibrium position between (Z) and (E) isomers. |
| Acid Catalysis | Can drive the equilibrium towards the more stable (E) isomer. |
| Solvent | Can influence the kinetic product ratio through differential solvation. |
Isolation and Spectroscopic Characterization of Stereoisomers
The separation of the (Z) and (E) isomers of this compound is a prerequisite for their individual characterization and for stereospecific reactions. Common techniques for the separation of geometric isomers include fractional crystallization and chromatography. High-performance liquid chromatography (HPLC) is a powerful tool for the separation of closely related isomers like the (Z) and (E) forms of oximes.
Once isolated, the individual stereoisomers can be characterized using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the (Z) and (E) isomers. The chemical shifts of the protons and carbons in the vicinity of the C=N bond are particularly sensitive to the stereochemistry. For instance, the chemical shift of the protons of the methyl group and the methylene (B1212753) group adjacent to the C=N bond would be expected to differ between the (Z) and (E) isomers due to the different anisotropic effects of the hydroxyl group.
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule, such as the O-H and C=N stretching vibrations. While the IR spectra of the (Z) and (E) isomers are expected to be broadly similar, subtle differences in the fingerprint region may be observable.
The definitive assignment of the (Z) and (E) configuration to the isolated isomers of this compound would typically rely on a combination of these spectroscopic techniques, potentially supplemented by single-crystal X-ray diffraction analysis if suitable crystals can be obtained.
Reaction Mechanisms and Transformations of 4 4 Methoxyphenyl 2 Butanone Oxime
Beckmann Rearrangement and Mechanistic Studies
The Beckmann rearrangement is a classic and widely utilized acid-catalyzed transformation of oximes into N-substituted amides. wikipedia.orgpw.livemasterorganicchemistry.com The reaction proceeds through a series of well-defined steps, initiated by the activation of the oxime's hydroxyl group. masterorganicchemistry.com
Protonation and Migratory Aptitude
The initial and crucial step in the acid-catalyzed Beckmann rearrangement is the protonation of the oxime's hydroxyl group. pw.livemasterorganicchemistry.com This protonation converts the poor hydroxyl leaving group into a much better leaving group, water, facilitating the subsequent rearrangement. masterorganicchemistry.com
Following protonation, a concerted 1,2-migration of the group anti-periplanar to the leaving group occurs, leading to the formation of a nitrilium ion intermediate. pw.livestackexchange.com The stereospecificity of this migration is a key feature of the Beckmann rearrangement. pw.livestackexchange.com For 4-(4-methoxyphenyl)-2-butanone (B1665111) oxime, two geometric isomers exist: the (E)-isomer, where the 4-methoxybenzyl group is anti to the hydroxyl group, and the (Z)-isomer, where the methyl group is anti to the hydroxyl group.
The migratory aptitude of different groups plays a significant role in determining the product of the rearrangement, especially if isomerization between the (E) and (Z) forms can occur under the reaction conditions. Generally, aryl groups exhibit a higher migratory aptitude than alkyl groups. stackexchange.com This preference is attributed to the ability of the aryl group to stabilize the positive charge in the transition state through the formation of a bridged phenonium ion intermediate. In the case of 4-(4-methoxyphenyl)-2-butanone oxime, the electron-donating methoxy (B1213986) group on the phenyl ring further enhances the migratory aptitude of the 4-methoxybenzyl group.
Therefore, in the Beckmann rearrangement of a mixture of isomers of this compound, the migration of the 4-methoxybenzyl group is expected to be the dominant pathway, leading to the formation of N-(4-methoxybenzyl)acetamide. Migration of the methyl group would yield the alternative amide, 2-(4-methoxyphenyl)-N-methylacetamide.
Table 1: Expected Products from the Beckmann Rearrangement of this compound Isomers
| Isomer | Migrating Group (anti to -OH) | Major Product |
| (E)-isomer | 4-Methoxybenzyl | N-(4-methoxybenzyl)acetamide |
| (Z)-isomer | Methyl | 2-(4-methoxyphenyl)-N-methylacetamide |
Catalytic Systems for Beckmann Rearrangement
A wide array of catalytic systems have been developed to promote the Beckmann rearrangement under various reaction conditions, ranging from strongly acidic to milder, more functional-group-tolerant methods. wikipedia.orgillinois.edu While specific studies on this compound are not extensively documented, the general applicability of these catalysts to aromatic ketoximes allows for the prediction of their effectiveness.
Traditional methods employ strong protic acids such as concentrated sulfuric acid or polyphosphoric acid. wikipedia.orgpw.live However, these harsh conditions can lead to side reactions and are often not suitable for sensitive substrates. Milder and more selective catalytic systems have been developed, including Lewis acids and other reagents that activate the oxime hydroxyl group.
Some of these catalytic systems are summarized in the table below:
Table 2: Selected Catalytic Systems for the Beckmann Rearrangement of Ketoximes
| Catalyst/Reagent | Conditions | Comments |
| Concentrated H₂SO₄ | High temperature | Classic, harsh conditions. wikipedia.org |
| Polyphosphoric acid (PPA) | High temperature | Another classical strong acid catalyst. wikipedia.org |
| PCl₅, SOCl₂, TsCl | Varies | Forms a sulfonate or phosphate (B84403) ester to create a good leaving group. wikipedia.orgpw.live |
| Cyanuric chloride/ZnCl₂ | Mild | Catalytic system for the rearrangement. wikipedia.org |
| PhI(OAc)₂/BF₃·Et₂O | Room temperature | Mild conditions using a hypervalent iodine reagent. researchgate.net |
| 2,4,6-Trichloro stackexchange.comresearchgate.nettriazine (TCT)/DMF | Room temperature | Mild and efficient for converting ketoximes to amides. organic-chemistry.org |
| p-Tosyl imidazole (B134444) (p-Ts-Im)/Oxalic acid | Solvent-free (mechanochemical) | An eco-friendly approach. unica.it |
The choice of catalyst can influence the reaction rate and, in some cases, the product distribution if side reactions like the Beckmann fragmentation are possible.
Interrupted Beckmann-Type Rearrangements
Under certain conditions, the nitrilium ion intermediate formed during the Beckmann rearrangement can be trapped by nucleophiles other than water. This leads to what is known as an interrupted Beckmann rearrangement or Beckmann fragmentation. wikipedia.org This pathway is favored when the migrating group can form a stable carbocation. wikipedia.org
N-O Bond Cleavage Reactions
The N-O bond in oximes is relatively weak and can be cleaved under both reductive and oxidative conditions to yield different products. These reactions provide alternative synthetic routes from oximes, diverging from the classical Beckmann rearrangement.
Reductive Cleavage Pathways
The reductive cleavage of the N-O bond in oximes typically leads to the formation of imines, which can be subsequently hydrolyzed to the corresponding ketones or further reduced to amines. Various reducing agents can be employed for this transformation. For instance, low-valent iron complexes have been shown to catalyze the reductive cleavage of N-O bonds in related systems. rsc.org Similarly, ruthenium(II) catalysts with a hydride source like a formic acid/triethylamine mixture can effect the reductive cleavage of N-O bonds in N-oxygen-substituted amides. rsc.org While direct studies on this compound are limited, it is expected that similar methodologies would be applicable, leading to the formation of 4-(4-methoxyphenyl)-2-butanone.
Table 3: Potential Products from Reductive Cleavage of this compound
| Product Type | Specific Product |
| Imine | 4-(4-Methoxyphenyl)-2-butanimine |
| Ketone (after hydrolysis) | 4-(4-Methoxyphenyl)-2-butanone |
| Amine (after reduction) | 4-(4-Methoxyphenyl)-2-aminobutane |
Oxidative Cleavage Reactions
The oxidative cleavage of the N-O bond in oximes provides a method for regenerating the parent ketone. This transformation is particularly useful when the oxime functionality is used as a protecting group or a directing group in synthesis. Several reagents and conditions have been developed for this purpose.
One notable method involves the use of photoexcited nitroarenes to achieve a mild and functional group-tolerant conversion of oximes to their corresponding ketones. researchgate.netescholarship.org This methodology has been successfully applied to a range of benzylic ketoximes. Given the structure of this compound, it is a suitable candidate for this type of oxidative cleavage, which would yield 4-(4-methoxyphenyl)-2-butanone. Other oxidative cleavage methods include the use of hypervalent iodine reagents, such as Koser's reagent [PhI(OH)OTs], in the presence of a suitable solvent like THF. researchgate.net
Table 4: Reagents for Oxidative Cleavage of Ketoximes to Ketones
| Reagent | Conditions | Comments |
| Photoexcited Nitroarenes | Visible light irradiation | Mild and functional group tolerant. researchgate.netescholarship.org |
| Koser's Reagent [PhI(OH)OTs] | Room temperature in THF | Efficient hydrolysis to the ketone. researchgate.net |
| Ozonolysis | Reductive workup | Can be capricious but effective for some substrates. escholarship.org |
These oxidative cleavage reactions offer a valuable synthetic tool for deprotection, allowing for the regeneration of the ketone functionality after the oxime has served its purpose in a synthetic sequence.
Conversion to Other Nitrogen-Containing Compounds
The oxime moiety of this compound is a versatile functional group that serves as a gateway to numerous other nitrogenous compounds. Key transformations include its conversion to nitriles, amines, nitrones, and the synthesis of complex azaheterocycles. rsc.orgresearchgate.net
Formation of Nitriles
The conversion of ketoximes, such as this compound, into nitriles is typically achieved through a two-step process initiated by the Beckmann rearrangement. rsc.orgorganic-chemistry.org This acid-catalyzed reaction transforms an oxime into a substituted amide. organic-chemistry.orgacs.org For a ketoxime, the rearrangement is stereospecific, with the migrating group being the one positioned anti-periplanar to the hydroxyl group on the nitrogen atom. acs.org
In the case of this compound, two geometric isomers (E/Z) exist. The migration of the 4-methoxyphenylethyl group, when it is anti- to the hydroxyl group, would yield N-acetyl-4-methoxyphenylethylamine. Conversely, migration of the methyl group would result in N-(4-methoxyphenylethyl)acetamide. This initial amide product can then be subjected to dehydration to furnish the corresponding nitrile.
Several modern reagents have been developed to facilitate the Beckmann rearrangement and subsequent dehydration under mild conditions, avoiding the need for harsh acids and high temperatures. rsc.orgacs.org
Table 1: Reagents for Beckmann Rearrangement of Ketoximes
| Reagent System | Solvent | Temperature | Reaction Time | Notes | Source |
| 2,4,6-trichloro rsc.orgrsc.orgacs.orgtriazine (TCT) | N,N-dimethylformamide (DMF) | Room Temperature | Up to 24 hours | Converts ketoximes to amides in high yields under mild conditions. | rsc.org |
| Bis-morpholinophosphorylchloride (bmpc) | Toluene | 55-60 °C | 2 hours | Efficiently converts ketoximes to amides; a stable, non-irritating solid reagent. | acs.org |
| Cyanuric chloride / Zinc chloride | - | - | - | Catalytic system used for converting cyclic ketoximes to lactams. | acs.org |
| Phosphorus Pentachloride (PCl₅) | Various | - | - | A classic, strong acid catalyst for the rearrangement. | acs.org |
| Tosyl chloride | Various | - | - | Another common reagent to promote the rearrangement. | acs.org |
Synthesis of Amines and Nitrones
Amines: The primary amine, 4-(4-methoxyphenyl)-2-butanamine, can be synthesized by the reduction of this compound. This transformation requires strong reducing agents or catalytic systems capable of reducing the carbon-nitrogen double bond and cleaving the nitrogen-oxygen bond. organic-chemistry.org A variety of methods are available for the reduction of oximes to their corresponding primary amines. utc.eduresearchgate.net
Historically, classical methods involved reagents like sodium in anhydrous ethanol (B145695). Modern protocols often employ metal hydrides such as lithium aluminium hydride (LiAlH₄), which is a powerful, albeit non-selective, reducing agent. organic-chemistry.org To achieve greater selectivity and milder reaction conditions, sodium borohydride (B1222165) (NaBH₄) is often used in combination with a Lewis acid or transition metal catalyst. For instance, the NaBH₄/ZrCl₄ system supported on alumina (B75360) has been shown to rapidly and efficiently reduce various ketoximes to amines under solvent-free conditions. researchgate.net Another effective system utilizes copper nanoparticles with NaBH₄ under reflux conditions. utc.edu
Table 2: Selected Methods for the Reduction of Ketoximes to Amines
| Reagent System | Solvent | Conditions | Yield | Notes | Source |
| NaBH₄ / ZrCl₄ / Al₂O₃ | Solvent-free | Room Temperature, 2 min | High to excellent | Rapid and efficient method for various ketoximes. | researchgate.net |
| NaBH₄ / Nano Cu / Charcoal | Ethanol (EtOH) | Reflux (70-80 °C) | High to excellent | Efficient protocol; the nanostructured catalyst enhances reactivity. | utc.edu |
| Lithium Aluminium Hydride (LiAlH₄) | Ether / THF | - | - | A strong, versatile reagent for reducing oximes and other functional groups. | organic-chemistry.org |
| Magnesium (Mg) / Ammonium formate | Methanol (MeOH) | Room Temperature | - | Exothermic reaction performed under a nitrogen atmosphere. | |
| Raney Nickel® / 2-propanol / KOH | 2-propanol | Reflux, 60 min | 83% (for 2-octanone (B155638) oxime) | Catalytic transfer hydrogenation method. |
Nitrones: Nitrones are 1,3-dipoles that are valuable intermediates in organic synthesis, particularly for constructing five-membered heterocyclic rings through cycloaddition reactions. rsc.org While the condensation of N-substituted hydroxylamines with carbonyl compounds is a more common route to nitrones, oximes can also serve as precursors. organic-chemistry.org The conversion of a simple ketoxime like this compound into an acyclic nitrone is not a widely reported direct transformation. However, specific types of oximes can be converted to cyclic nitrones. For example, ω-alkenyl oximes can undergo a thermally induced intramolecular 1,3-azaprotio cyclotransfer reaction to generate cyclic nitrones. organic-chemistry.orgacs.org This process involves the oxime proton transferring to the alkyne or alkene, leading to a concerted cyclization. acs.org
Another pathway involves the reaction of oximes with various electrophiles. organic-chemistry.org Furthermore, ketonic nitrones themselves can undergo a rearrangement with reagents like toluene-p-sulphonyl chloride to form N-alkyl amides, presenting an alternative to the Beckmann rearrangement. rsc.org
Pathways to Azaheterocycles
The oxime functionality is a valuable entry point for the synthesis of nitrogen-containing heterocycles (azaheterocycles). rsc.orgresearchgate.net The specific structure of this compound allows it to be a substrate for several cyclization strategies.
One significant pathway is the Beckmann rearrangement-cyclization . In this reaction, the nitrilium ion intermediate generated during the Beckmann rearrangement can be trapped intramolecularly by a suitably positioned nucleophile to form a cyclic product. organic-chemistry.org For this to occur with the title compound, a precursor with an additional functional group would be required.
A more general approach involves using the oxime as a precursor for other reactive intermediates that then cyclize. An iterative synthesis strategy has been developed where β-keto groups are converted to O-methyl oximes, and the resulting linear intermediates undergo cyclization and N-O bond cleavage to afford diverse azaheterocycles like 2-pyridones and 4-aminopyrones .
Furthermore, the cyclization of ω-alkenyloximes can produce cyclic nitrones, which are versatile intermediates for synthesizing bicyclic azaheterocycles via 1,3-dipolar cycloaddition reactions. Metal-catalyzed reactions also provide numerous routes to azaheterocycles from oxime derivatives. For instance, sequential reactions of aminoalkynes with carbonyls, where an oxime could be an intermediate, can lead to various nitrogen heterocycles, including eight-membered rings and polysubstituted pyridines.
Synthesis and Reactivity of Derivatives of 4 4 Methoxyphenyl 2 Butanone Oxime
Oxime Ethers: Synthesis and Applications in Organic Transformations
Oxime ethers, or O-alkyloximes, are significant derivatives of oximes due to their presence in numerous biologically active compounds and their utility as stable intermediates in organic synthesis. organic-chemistry.org The synthesis of these ethers from 4-(4-methoxyphenyl)-2-butanone (B1665111) oxime can be achieved through various O-alkylation and O-arylation methods.
The formation of oxime ethers from 4-(4-methoxyphenyl)-2-butanone oxime involves the substitution of the hydroxyl proton with an alkyl or aryl group. This transformation is typically accomplished by reacting the oxime with an alkylating or arylating agent in the presence of a base.
A common and efficient method for the O-alkylation of ketoximes is the reaction with alkyl halides in the presence of a base like potassium carbonate or sodium hydroxide. jocpr.com One-pot procedures have been developed where a ketone is reacted with hydroxylamine (B1172632) hydrochloride and an alkyl halide in the presence of a base such as anhydrous potassium carbonate in a solvent like tetrahydrofuran (B95107) (THF). jocpr.com This approach streamlines the synthesis by generating the oxime in situ and immediately converting it to the corresponding ether.
A versatile one-pot method for synthesizing O-alkyl oxime ethers from alcohols has also been reported. organic-chemistry.org This reaction employs a mixture of triphenylphosphine (B44618) (Ph₃P), carbon tetrachloride (CCl₄), a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) in refluxing acetonitrile. organic-chemistry.org This protocol allows for the conversion of a wide range of primary, secondary, allylic, and benzylic alcohols into the corresponding alkyl group of the oxime ether. organic-chemistry.org
For O-arylation, palladium-catalyzed cross-coupling reactions are effective. For instance, O-arylation of a hydroxylamine equivalent, ethyl acetohydroximate, with aryl halides (chlorides, bromides, and iodides) has been demonstrated, offering a route to O-arylhydroxylamines which are precursors to oxime ethers. organic-chemistry.org Another method involves the arylation of N-hydroxyimides with diaryliodonium salts, followed by hydrolysis to yield aryloxyamines, which can then be used to form oxime ethers. organic-chemistry.org
Table 1: General Conditions for O-Alkylation of Ketoximes
| Method | Alkylating/Arylating Agent | Reagents & Catalyst | Solvent | Reference |
|---|---|---|---|---|
| One-Pot from Ketone | Alkyl Halides (e.g., Ethyl Bromide) | Hydroxylamine hydrochloride, K₂CO₃ | THF | jocpr.com |
| One-Pot from Alcohol | Alcohols | Ph₃P, CCl₄, DBU, TBAI (cat.) | Acetonitrile | organic-chemistry.org |
| Pd-Catalyzed Arylation | Aryl Halides | Pd catalyst, Ligand, Base | - | organic-chemistry.org |
A key consideration in the alkylation of oximes is regioselectivity—the competition between alkylation at the oxygen atom (O-alkylation) to form oxime ethers and alkylation at the nitrogen atom (N-alkylation) to form nitrones. Generally, O-alkylation is the kinetically favored and more common pathway under most conditions. researchgate.netmaynoothuniversity.ie
Studies on the reaction of ketoximes with activated electrophiles like methyl propiolate or dimethyl penta-2,3-dienedioate have shown that the reaction typically proceeds via O-alkylation to yield O-oxime ethers. maynoothuniversity.ie The one-pot synthesis using triphenylphosphine and carbon tetrachloride selectively produces O-alkyl ethers without the formation of nitrones. organic-chemistry.org
However, the choice of substrate and reaction conditions can influence this selectivity. In the alkylation of certain heterocyclic systems like 4-(trifluoromethyl)pyrimidin-2(1H)-ones, the reaction can yield a mixture of N- and O-alkylated products, with the ratio depending on the substrate. nih.gov For simple ketoximes like this compound, O-alkylation is the expected major pathway, particularly under basic conditions with alkyl halides or under the modified Mitsunobu conditions described.
Oxime Esters: Preparation and Reactivity
Oxime esters are another important class of derivatives, serving as versatile intermediates in organic synthesis for the preparation of various nitrogen- and oxygen-containing compounds. researchgate.net They are typically prepared by the reaction of an oxime with a carboxylic acid or its derivative.
A straightforward method for the esterification of ketoximes involves the use of a coupling agent. For example, a facile esterification can be achieved using N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst at room temperature. organic-chemistry.org This method is noted for its simplicity in isolation and purification. organic-chemistry.org
Another modern approach involves N-heterocyclic carbene (NHC) catalysis. A triazolium salt-derived NHC can catalyze the redox esterification between α,β-unsaturated aldehydes and oximes to produce saturated oxime esters in high yields. rsc.org Oxime esters are also commonly prepared through the reaction of oximes with acyl chlorides or anhydrides in the presence of a base. researchgate.net
The reactivity of oxime esters is diverse; they can be reduced to form amines or amides and can participate in various cyclization reactions to form N-heterocycles like pyrroles and pyridines. researchgate.net
Table 2: General Methods for the Preparation of Oxime Esters
| Method | Acylating Agent | Reagents & Catalyst | Reference |
|---|---|---|---|
| Carbodiimide Coupling | Carboxylic Acids | EDCI, DMAP (cat.) | organic-chemistry.org |
| NHC-Catalyzed Redox Esterification | α,β-Unsaturated Aldehydes | Triazolium salt (NHC precursor), Base | rsc.org |
| Acylation | Acyl Chlorides / Anhydrides | Base (e.g., Pyridine, Triethylamine) | researchgate.net |
Cyclization Reactions Involving Oxime Derivatives
The derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds. The oxime functionality, particularly after conversion to an oxime ether or ester, can participate in a range of intramolecular and intermolecular cyclization reactions.
Oximes and their derivatives are known starting materials for nitrogen-containing heterocycles. nsf.gov For example, the reaction of ketoximes with activated alkynes like methyl propiolate can lead to the formation of 2-isoxazolines. maynoothuniversity.ie In some cases, such as with cyclopentanone (B42830) oxime, reaction with an activated allene (B1206475) can result in a spirocyclic dihydroazepinol. maynoothuniversity.ie
Recent developments have highlighted the utility of oxime derivatives in photochemical reactions. The N-O bond in oximes can be cleaved under photocatalytic conditions to generate iminyl radicals. These radicals can undergo subsequent cyclization reactions. For instance, indoles with tethered oximes can be used to form highly strained polycyclic azetidines through a photocatalytic process. nsf.gov Furthermore, photocatalysis can trigger [2+2]-cycloadditions to access azetidines. nsf.gov
While these specific cyclization reactions have not been explicitly reported for derivatives of this compound, they represent potential and powerful synthetic pathways that could be applied to this system to generate novel and complex heterocyclic structures. The rich reactivity of the oxime group suggests that its derivatives are prime candidates for exploring such transformations.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the molecule's ground-state energy and the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For a molecule like 4-(4-Methoxyphenyl)-2-butanone (B1665111) oxime, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would reveal the electronic landscape. vulcanchem.com The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In analogous methoxy-substituted aromatic compounds, the electron-donating nature of the methoxy (B1213986) group is known to influence the electron density distribution across the aromatic ring and potentially affect the energy of the frontier orbitals. mdpi.com Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, could further quantify charge delocalization and hyperconjugative interactions, providing insight into the stability of different resonance structures.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-(4-Methoxyphenyl)-2-butanone oxime
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Relates to chemical reactivity and electronic transitions |
| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule |
Note: These values are illustrative and would require specific calculations to be confirmed.
Mechanistic Insights through Computational Modeling of Reactions
Computational modeling is instrumental in mapping the reaction pathways and transition states of chemical processes. For this compound, key reactions for investigation would include its synthesis and potential rearrangements, such as the Beckmann rearrangement.
The synthesis of this oxime involves the condensation of 4-(4-methoxyphenyl)-2-butanone with hydroxylamine (B1172632). Computational models can map the potential energy surface of this reaction, identifying the tetrahedral intermediate and the transition state for the dehydration step. vulcanchem.com
The Beckmann rearrangement, a classic reaction of oximes, would be another area of interest. DFT calculations can be employed to determine the transition state energies for the migration of the alkyl groups (the 4-methoxyphenylmethyl group vs. the methyl group) to the nitrogen atom. The relative energy barriers would predict the regioselectivity of the rearrangement, indicating which amide product is favored. The electron-donating methoxy group on the phenyl ring would likely play a significant role in stabilizing a transition state where positive charge develops on the adjacent benzylic carbon, thus influencing the migratory aptitude of the 4-methoxyphenylmethyl group.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic data, which is invaluable for compound characterization.
NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, the ¹H and ¹³C NMR chemical shifts of this compound can be calculated. mdpi.com These theoretical shifts, when compared to experimental data, aid in the definitive assignment of signals.
Vibrational Spectroscopy (IR & Raman): Theoretical vibrational frequencies can be computed to help interpret experimental Infrared (IR) and Raman spectra. The calculations would identify the characteristic stretching frequencies for the O-H, C=N, and N-O bonds of the oxime group, as well as vibrations associated with the methoxy-substituted aromatic ring. wikipedia.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to the absorption bands in its UV-Vis spectrum. For this compound, transitions would likely include π→π* transitions within the aromatic system. vulcanchem.com
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Corresponding Functional Group |
| ¹³C NMR | ~ 158 ppm | C=N (oxime carbon) |
| ¹H NMR | ~ 10.5 ppm | O-H (oxime proton) |
| IR Frequency | ~ 1665 cm⁻¹ | C=N stretch |
| IR Frequency | ~ 3600 cm⁻¹ | O-H stretch |
| UV-Vis λmax | ~ 275 nm | π→π* transition (aromatic ring) |
Note: These are typical values for the respective functional groups and would be refined by specific calculations for the target molecule.
Conformational Analysis and Energy Landscapes
The flexibility of the butyl chain in this compound allows it to adopt multiple conformations. Conformational analysis using computational methods involves systematically rotating the rotatable bonds and calculating the energy of each resulting geometry to map the potential energy surface. mdpi.com
This analysis identifies the low-energy conformers, or the most stable shapes of the molecule, and the energy barriers between them. For this molecule, key dihedral angles to investigate would be around the C-C bonds of the butanone backbone and the bond connecting the aromatic ring to the alkyl chain. The results would reveal the preferred spatial arrangement of the methoxyphenyl group relative to the oxime functionality. Understanding the conformational landscape is crucial as the molecule's shape can influence its reactivity and biological activity. Furthermore, the presence of (E) and (Z) isomers around the C=N double bond adds another layer to the conformational complexity, with computational methods being able to predict the relative stability of these two isomers. wikipedia.org
Advanced Spectroscopic Characterization Methodologies for Oximes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-(4-methoxyphenyl)-2-butanone (B1665111) oxime in solution. It provides detailed information about the chemical environment of individual hydrogen and carbon atoms, allowing for the confirmation of the carbon skeleton and the stereochemistry around the C=N double bond.
Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the presence of key structural motifs and in distinguishing between the geometric isomers (E and Z) of the oxime. The formation of an oxime from an unsymmetrical ketone like 4-(4-methoxyphenyl)-2-butanone can result in two isomers, which often exhibit distinct chemical shifts for protons located near the C=NOH group.
The protons of the methyl group (CH₃) alpha to the oxime function are particularly sensitive to the orientation of the hydroxyl group. In one isomer, the hydroxyl group is syn (on the same side) to the methyl group, while in the other, it is anti (on the opposite side). This difference in spatial proximity leads to different shielding environments and, consequently, different chemical shifts. Similarly, the chemical shifts of the methylene (B1212753) protons (CH₂) adjacent to the methyl-substituted carbon are also affected by the isomerism.
The substituent effects of the 4-methoxyphenyl (B3050149) group are clearly observed in the aromatic region of the spectrum, typically presenting as two distinct doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group itself gives rise to a sharp singlet, usually found in the upfield region of the spectrum.
Table 1: Typical ¹H NMR Spectral Data for 4-(4-Methoxyphenyl)-2-butanone oxime (Note: Chemical shifts (δ) are illustrative and can vary based on solvent and isomeric ratio.)
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Observations |
| N-OH | 8.0 - 10.0 | Broad Singlet | Chemical shift is concentration and solvent dependent; often exchanges with D₂O. |
| Aromatic (Ar-H) | 6.80 - 7.20 | Two Doublets | Classic AA'BB' system for a para-substituted phenyl ring. |
| Methoxy (Ar-OCH₃) | ~3.78 | Singlet | Sharp signal indicating the three equivalent protons of the methoxy group. |
| Methylene (Ar-CH₂) | ~2.75 | Triplet | Protons adjacent to the aromatic ring and the CH₂ group. |
| Methylene (-CH₂-C=N) | ~2.50 | Triplet | Protons adjacent to the oxime carbon. |
| Methyl (CH₃-C=N) | 1.80 - 1.95 | Singlet | Signal is sensitive to E/Z isomerism; two singlets may be observed if both isomers are present. |
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The most downfield signal is typically that of the C=N carbon, which is a key indicator of oxime formation.
Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially in complex molecules.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular structure by connecting different fragments, such as linking the aromatic protons to the benzylic methylene carbon or the methyl protons to the C=N carbon.
Table 2: Typical ¹³C NMR Spectral Data for this compound (Note: Chemical shifts (δ) are illustrative and can vary based on the solvent.)
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Key Observations |
| Oxime (C=NOH) | 155 - 160 | Most downfield signal, characteristic of the sp² carbon of the oxime. |
| Aromatic (C-OCH₃) | ~158 | Quaternary carbon of the phenyl ring attached to the methoxy group. |
| Aromatic (C-H) | 114 - 130 | Signals for the four protonated aromatic carbons. |
| Aromatic (C-CH₂) | ~133 | Quaternary carbon of the phenyl ring attached to the butyl chain. |
| Methoxy (Ar-OCH₃) | ~55 | Signal for the carbon of the methoxy group. |
| Methylene (Ar-CH₂) | 30 - 35 | Carbon of the methylene group adjacent to the aromatic ring. |
| Methylene (-CH₂-C=N) | 25 - 30 | Carbon of the methylene group adjacent to the oxime function. |
| Methyl (CH₃-C=N) | 10 - 15 | Signal for the methyl carbon; can show two peaks if E/Z isomers are present. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides diagnostic absorption bands that confirm the conversion of the ketone precursor to the oxime.
The most telling feature in the IR spectrum of an oxime is the disappearance of the strong carbonyl (C=O) stretch of the starting ketone (typically around 1715 cm⁻¹) and the appearance of new bands. These include a weak but sharp carbon-nitrogen double bond (C=N) stretch and a broad oxygen-hydrogen (O-H) stretch from the oxime's hydroxyl group. The presence of the 4-methoxyphenyl group is confirmed by C-O stretching and aromatic C=C and C-H bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| Oxime Hydroxyl | O-H Stretch | 3100 - 3500 | Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Oxime C=N | C=N Stretch | 1620 - 1680 | Weak to Medium, Sharp |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Multiple Medium Bands |
| Ether C-O | C-O Stretch | 1240 - 1260 | Strong (Asymmetric) |
| Oxime N-O | N-O Stretch | 930 - 960 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In electron ionization (EI-MS), the molecule is ionized, and the resulting molecular ion (M⁺) confirms the molecular formula (C₁₁H₁₅NO₂). The exact mass, determined by high-resolution mass spectrometry (HRMS), can further validate the elemental composition.
The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for this compound include:
Alpha-cleavage: Cleavage of the bonds adjacent to the C=N group is common. This can result in the loss of a methyl radical (•CH₃) or a 4-methoxybenzyl radical.
Loss of small molecules: Neutral molecules like water (H₂O) or the hydroxyl radical (•OH) can be eliminated from the molecular ion.
Tropylium ion formation: The 4-methoxybenzyl fragment can rearrange to form a stable methoxytropylium ion, which is often a prominent peak in the spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in a single crystal. This technique can unambiguously determine the E/Z configuration of the oxime in the solid state.
A crystallographic study of this compound would yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal the nature of intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule, which dictates the packing of molecules in the crystal lattice.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Isomer Separation
Thin-Layer Chromatography (TLC) is a simple, rapid, and indispensable technique used in the synthesis and analysis of this compound. Its primary applications are:
Reaction Monitoring: The conversion of the starting material, 4-(4-methoxyphenyl)-2-butanone, to the oxime product can be easily tracked. The ketone and the oxime typically have different polarities and thus different retention factor (R_f) values on a TLC plate (e.g., silica (B1680970) gel). By spotting the reaction mixture over time, one can observe the disappearance of the starting material spot and the appearance of the product spot.
Isomer Separation: Due to slight differences in polarity, the E and Z isomers of the oxime can sometimes be separated by TLC using an optimized solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The ability to resolve the isomers provides a quick assessment of the isomeric ratio produced in the reaction.
Coordination Chemistry of Oxime Ligands Derived from 4 4 Methoxyphenyl 2 Butanone Oxime
Chelation Behavior with Metal Ions
The chelation behavior of an oxime ligand is dictated by the electronic and structural features of the >C=N-OH group. Oximes are generally considered versatile ligands in coordination chemistry. researchgate.netmdpi.com
Coordination Modes: The oxime group is an ambidentate ligand, meaning it possesses two potential donor atoms: the nitrogen of the imine group and the oxygen of the hydroxyl group. researchgate.net Coordination typically occurs through the nitrogen atom's lone pair of electrons. researchgate.net Following deprotonation of the hydroxyl group, the resulting oximato group (-C=N-O⁻) can act as a bridging ligand between two or more metal centers or form a chelate ring with a single metal ion if another donor atom is suitably positioned within the molecule.
Complex Stability: The formation of a coordination complex with a metal ion is a process of forming a stable, ring-like structure. mdpi.comnih.gov The stability of the resulting metal-oxime complex is influenced by several factors, including the nature of the metal ion, the pH of the medium, and the electronic effects of substituents on the oxime ligand. The electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring of 4-(4-methoxyphenyl)-2-butanone (B1665111) oxime can enhance the electron density on the ligand, potentially influencing the stability and reactivity of its metal complexes. vulcanchem.com
Chelating Agents: Chelating agents bind to toxic metal ions to form complexes that can be readily excreted from biological systems. nih.gov While not studied for this specific purpose, oxime-containing compounds can sequester metal ions, preventing them from participating in harmful reactions, such as the generation of reactive oxygen species. mdpi.comnih.gov The effectiveness of a chelating agent depends on its ability to form a stable complex that effectively "shields" the metal ion. nih.gov
Design and Synthesis of Metal-Oxime Complexes
The synthesis of metal-oxime complexes generally involves the direct reaction of the oxime ligand with a suitable metal salt in an appropriate solvent. mdpi.com
General Synthetic Route: A common method for preparing metal complexes involves dissolving the ligand, in this case, 4-(4-methoxyphenyl)-2-butanone oxime, in a solvent such as ethanol (B145695) or methanol. mdpi.com A solution of a metal salt, for example, a sulfate (B86663) or chloride of a transition metal like copper(II), is then added to the ligand solution. at.uamdpi.com The reaction mixture is often heated under reflux to facilitate the complexation process. mdpi.com The resulting metal complex, which may precipitate upon formation or cooling, can then be isolated by filtration, washed, and dried. mdpi.com
Characterization: The synthesized complexes are typically characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties. These methods include:
Infrared (IR) Spectroscopy: To identify the coordination of the oxime group to the metal ion by observing shifts in the characteristic vibrational frequencies of the C=N and N-O bonds.
¹H NMR Spectroscopy: To confirm the structure of the ligand within the complex and to probe changes in the chemical environment of the protons upon coordination. mdpi.com
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion. mdpi.com
Elemental Analysis: To determine the empirical formula of the complex and establish the ligand-to-metal ratio. mdpi.com
Below is a representative table illustrating a general synthesis procedure for a metal complex, based on methods used for related Schiff-base ligands. mdpi.com
| Step | Procedure | Purpose |
| 1. Ligand Solution | Dissolve the oxime ligand (e.g., this compound) in a suitable solvent like ethanol. | To prepare the ligand for reaction. |
| 2. Metal Salt Solution | In a separate container, dissolve a metal salt (e.g., CuSO₄·5H₂O) in water or another appropriate solvent. | To provide the metal ions for complexation. |
| 3. Reaction | Add the metal salt solution to the ligand solution. The mixture may be stirred and heated under reflux for several hours. | To promote the formation of the metal-ligand bond. |
| 4. Isolation | The resulting solid complex is collected by filtration. | To separate the product from the reaction mixture. |
| 5. Purification | Wash the isolated solid with the solvent to remove any unreacted starting materials. | To purify the synthesized complex. |
| 6. Drying | Dry the purified complex, often in a desiccator or under vacuum. | To obtain the final, solvent-free product. |
Reactivity of Coordinated Oxime Moieties
Coordination to a metal center can significantly alter the chemical reactivity of the oxime functional group. The metal ion can act as a Lewis acid, influencing the electronic structure of the ligand and facilitating reactions that might not occur or would proceed slowly with the free ligand.
Metal-Assisted Hydrolysis: The C=N bond of an oxime can be susceptible to hydrolysis, regenerating the parent ketone (4-(4-methoxyphenyl)-2-butanone) and hydroxylamine (B1172632). This process can be facilitated by metal ions. For instance, copper(II) ions have been shown to assist in the hydrolysis of ketoximes, providing a method for converting oximes back to their corresponding carbonyl compounds under relatively mild conditions. at.ua
Acylation and Related Reactions: The hydroxyl group of the coordinated oxime can undergo reactions such as acylation. For example, treatment of a palladium-oxime complex with acetic anhydride (B1165640) has been shown to result in the acylation of the oxime's oxygen atom. at.ua This demonstrates that the fundamental reactivity of the hydroxyl group is retained after coordination, although its reactivity profile may be modified by the presence of the metal.
Redox Reactions: The oxime group can be involved in redox processes. The reduction of organic nitro compounds can be stopped at the oxime stage, and this transformation can be mediated by low-oxidation-state metal ions. at.ua Conversely, the oxidation of amines in the presence of certain molybdenum-peroxide complexes can yield oximes. at.ua
Role of Metal-Oxime Complexes in Catalysis and Supramolecular Assemblies
While specific catalytic applications for complexes of this compound are not documented, metal complexes of analogous oximes and Schiff bases are recognized for their significant catalytic potential and their utility in constructing larger chemical architectures. mdpi.comresearchgate.net
Catalysis: Metal-oxime complexes can serve as effective catalysts for a variety of organic transformations. The catalytic activity stems from the ability of the central metal ion to cycle through different oxidation states and to coordinate with substrates, thereby activating them for reaction. The ligand plays a crucial role in tuning the steric and electronic properties of the metal center, which in turn influences the catalyst's activity and selectivity. nih.gov
Cross-Coupling Reactions: Palladacycles derived from oximes have demonstrated exceptional activity as catalysts for various cross-coupling reactions, including Suzuki-Miyaura and Mizoroki-Heck reactions, which are fundamental for forming carbon-carbon bonds. researchgate.net
Condensation Reactions: Metal complexes with Schiff-base ligands, which are structurally related to oximes, have been successfully employed as catalysts for Claisen-Schmidt condensation to produce chalcones with high yields. mdpi.com
Hydrogenation Reactions: Ruthenium-oxime complexes have been developed as highly active catalysts for the transfer hydrogenation of ketones. researchgate.net
Supramolecular Assemblies: The directional nature of the coordination bonds between metal ions and ligands like oximes can be exploited to construct complex, well-defined supramolecular structures. The geometry of the ligand and the coordination preference of the metal ion dictate the final architecture of the assembly. Although not specifically reported for this compound, the principles of crystal engineering using metal-organic frameworks (MOFs) show that ligands with specific binding sites can be used to create porous materials with potential applications in gas storage, separation, and catalysis. researchgate.net The ability of the oxime group to act as a monodentate or bridging ligand provides the versatility needed to form dimers, polymers, or more intricate multi-dimensional networks.
Sustainable Chemistry Approaches in the Synthesis and Transformations of Oximes
Catalyst Development for Environmentally Benign Processes
A cornerstone of green chemistry is the development of catalysts that are efficient, selective, and environmentally benign, replacing toxic and stoichiometric reagents. nih.govnumberanalytics.com For the synthesis of 4-(4-Methoxyphenyl)-2-butanone (B1665111) oxime from its corresponding ketone, several classes of green catalysts have been reported for analogous transformations.
Metal Oxide Catalysts: Several studies have demonstrated the efficacy of inexpensive, stable, and non-toxic metal oxides in promoting oximation reactions under mild or solvent-free conditions.
Bismuth(III) Oxide (Bi₂O₃): This catalyst has proven effective for the solvent-free synthesis of various aldoximes and ketoximes. nih.gov The reaction proceeds by grinding the carbonyl compound, hydroxylamine (B1172632) hydrochloride, and Bi₂O₃ at room temperature, offering high yields and minimizing waste. nih.govbohrium.com
Zinc Oxide (ZnO): ZnO serves as an efficient catalyst for the solventless preparation of oximes from aldehydes and ketones at elevated temperatures (e.g., 80°C). nih.govorganic-chemistry.org
Natural Acid Catalysts: An innovative approach involves using natural acids derived from plant extracts as catalysts. This method aligns with green chemistry principles by utilizing renewable and biodegradable resources. For instance, aqueous extracts from Vitis lanata and Mangifera indica, or the juice of Citrus limetta, have been successfully employed as natural acid catalysts for oxime synthesis in an aqueous medium. ijprajournal.com
Photocatalysis: Light-driven reactions represent a sustainable strategy, using photons as traceless reagents under ambient conditions. acs.org While often applied to oxime transformations like isomerization or deoximation, photocatalysis presents a promising avenue for greener synthesis protocols. acs.orgnih.gov For example, visible-light-mediated energy transfer can facilitate the isomerization of aryl oximes, enabling novel reactivity. nih.gov
| Catalyst System | Typical Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Bismuth(III) Oxide (Bi₂O₃) | Solvent-free, grinding at room temperature | Non-toxic, inexpensive, high yield, minimal waste | nih.govbohrium.com |
| Zinc Oxide (ZnO) | Solvent-free, 80°C | Mild conditions, versatile for ketones and aldehydes | nih.govorganic-chemistry.org |
| Natural Acids (e.g., from Citrus limetta) | Aqueous medium, room temperature | Renewable, biodegradable, environmentally safe | ijprajournal.com |
| Photocatalysts | Visible light, ambient temperature | Uses renewable energy, high specificity, mild conditions | acs.orgnih.gov |
Solvent Minimization and Alternative Media
The choice of solvent is critical to the environmental footprint of a chemical process. Traditional reliance on volatile organic compounds (VOCs) is being challenged by solvent-free methods and the adoption of green solvents. nih.govias.ac.in
Solvent-Free Synthesis: As mentioned, mechanochemical methods that involve grinding reactants in the solid state completely eliminate the need for a solvent. nih.govbohrium.com This approach is highly efficient, reduces pollution, and simplifies product work-up. nih.gov
Alternative Reaction Media:
Water: Long considered incompatible with many organic reactions, water is now celebrated as a premier green solvent. rsc.org Oximation reactions can be performed "on water," where insoluble reactants are simply mixed in water, or "in water." rsc.orgnih.gov The unique properties of water can lead to enhanced reaction rates and selectivities. nih.gov A study on aryl oxime synthesis found that using mineral water as the solvent was more effective than pure water, with the dissolved mineral salts accelerating the reaction and leading to high yields in minutes at room temperature. ias.ac.in
Deep Eutectic Solvents (DESs): DESs are a class of green solvents that are gaining significant attention. rsc.org They are typically mixtures of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol). nih.govmdpi.com DESs are attractive because they are often biodegradable, non-toxic, have low vapor pressure, and can be prepared from inexpensive, natural components. rsc.orgrsc.org Their ability to dissolve a wide range of substances makes them versatile media for organic synthesis, including oximation. rsc.orgacs.org
| Solvent/Medium | Typical Reaction Conditions | Sustainability Advantages | Reference |
|---|---|---|---|
| Solvent-Free (Grinding) | Room temperature, with catalyst (e.g., Bi₂O₃) | Eliminates solvent waste, low energy, rapid | nih.govbohrium.com |
| Water / Mineral Water | Room temperature, catalyst-free or with green catalysts | Non-toxic, inexpensive, safe; mineral water can enhance rates | ijprajournal.comias.ac.in |
| Deep Eutectic Solvents (DESs) | Varies with DES composition, often mild heat | Biodegradable, low toxicity, low volatility, recyclable | nih.govrsc.orgrsc.org |
Mechanochemical and Electrochemical Synthesis Strategies
Beyond catalysts and solvents, the energy source used to drive a reaction is a key component of sustainable synthesis. Mechanochemistry and electrochemistry offer powerful alternatives to conventional thermal heating.
Mechanochemical Synthesis: Mechanochemistry utilizes mechanical energy, such as grinding or milling, to initiate chemical reactions. nih.gov The synthesis of oximes from ketones and hydroxylamine hydrochloride by simply grinding the solid reactants with a catalyst like Bi₂O₃ is a prime example of this solvent-free and energy-efficient approach. nih.govbohrium.com The local heat generated by friction drives the chemical transformation, often resulting in rapid reaction times and high yields without the need for bulk heating or solvents. nih.gov
Electrochemical Synthesis: Electrosynthesis employs electrical current to perform redox reactions, replacing chemical oxidants or reductants with electrons. acs.orggre.ac.uk This method offers high levels of control and can often be performed at ambient temperature and pressure. acs.org For oxime production, electrochemical strategies have been developed for compounds like cyclohexanone (B45756) oxime, which could be adapted for this compound. acs.orgnih.gov A notable approach involves the electrochemical reduction of nitrate (B79036) (NO₃⁻) or nitrogen oxides (NOx) at a catalyst surface (e.g., Zn-Cu alloy or Cu/TiO₂) to generate a hydroxylamine intermediate in situ. acs.orgnih.gov This intermediate then reacts with the ketone present in the electrolyte to form the oxime. acs.org This process is particularly sustainable when the nitrogen source is air, which is first converted to NOx via plasma activation. nih.gov
| Strategy | Principle | Key Advantages for Oxime Synthesis | Reference |
|---|---|---|---|
| Mechanochemistry | Reaction induced by mechanical force (grinding) | Solvent-free, rapid, energy-efficient, simple procedure | nih.govbohrium.com |
| Electrochemistry | Reaction driven by electrical current | Avoids chemical redox agents, mild conditions, potential to use air as N-source | acs.orgnih.gov |
Future Perspectives and Emerging Research Avenues in Oxime Chemistry
Development of Novel Synthetic Methodologies for Oximes
The traditional synthesis of 4-(4-Methoxyphenyl)-2-butanone (B1665111) oxime would involve the condensation reaction between its parent ketone, 4-(4-Methoxyphenyl)-2-butanone, and a hydroxylamine (B1172632) derivative. numberanalytics.comchemicalbook.com A typical procedure for a structurally analogous compound, 4-(4-phenoxyphenyl)-2-butanone oxime, involves reacting the ketone with hydroxylamine hydrochloride in a basic aqueous ethanol (B145695) solution. prepchem.com While effective, this method reflects a classical approach. The future of oxime synthesis is trending towards more efficient, sustainable, and selective methodologies. numberanalytics.com
Emerging research focuses on several key areas:
Green Chemistry Approaches : To minimize environmental impact, new methods are being developed that utilize aqueous solvents, reduce the need for organic solvents, or are catalyst-free. numberanalytics.com Microwave-assisted synthesis is also being employed to shorten reaction times and reduce energy consumption. numberanalytics.com
Advanced Catalysis : The development of new catalysts is a central theme in modern oxime synthesis. numberanalytics.com Transition metal catalysts and, more recently, Cu-based nanomaterials for the electrosynthesis of oximes, are being explored to enhance reaction efficiency and selectivity under milder conditions. numberanalytics.comresearchgate.net
Flow Chemistry : Adapting oxime synthesis for use in continuous flow chemistry systems is an emerging trend that allows for the scalable and continuous production of these compounds. numberanalytics.comuconn.edu
These innovative methodologies promise to provide more sustainable and efficient routes to produce a wide array of oximes, including 4-(4-Methoxyphenyl)-2-butanone oxime, for various applications.
Table 1: Comparison of Synthetic Methodologies for Oximes
| Feature | Classical Condensation | Emerging Methodologies |
|---|---|---|
| Reagents | Ketone/Aldehyde, Hydroxylamine | Varies; may include nitrites, nitro compounds |
| Solvents | Often organic solvents (e.g., ethanol) | Aqueous media, solvent-free conditions |
| Catalysis | Acid or base catalysis | Advanced transition metal catalysts, biocatalysts, photocatalysts, electrocatalysis |
| Conditions | Often requires heating/reflux | Milder conditions, microwave-assisted, flow reactors |
| Sustainability | Moderate; can generate waste | High; focus on atom economy and reduced energy consumption |
Exploration of New Reactivity Patterns of Oximes
The oxime functional group is more than just a stable derivative; it is a versatile synthon for constructing complex molecules. Recent research has focused on unlocking novel reactivity by targeting the inherent properties of the oxime, particularly the N-O bond. nsf.govresearchgate.net
A significant area of advancement is the generation of iminyl radicals from oximes. nih.gov Traditionally, harsh conditions were required, but new methods utilizing photoredox or transition metal catalysis allow for the facile fragmentation of the oxime's N-O bond under mild conditions to form these highly reactive intermediates. nsf.gov This has enabled a host of new transformations:
Radical Addition Reactions : Iminyl radicals generated from oximes can add to alkenes, leading to the formation of functionalized imines, which are precursors to valuable amino alcohols and amines. nsf.gov
Cyclization Reactions : Intramolecular reactions of oxime radicals can form five-membered heterocycles like isoxazolines or cyclic nitrones. nih.gov
Cycloadditions : Oximes can participate in cycloaddition reactions, such as [2+2] cycloadditions to form azetidines, offering new routes to nitrogen-containing ring systems. nsf.gov
For this compound, these new reactivity patterns suggest that it could serve as a precursor to a unique iminyl radical. The fragmentation of its N-O bond could open pathways to novel nitrogen-containing compounds bearing the 4-methoxyphenylbutan-2-yl moiety, expanding its synthetic utility far beyond its role as a simple ketone derivative.
Advanced Materials Science Applications Based on Oxime Scaffolds
The unique reactivity of the oxime group makes it an excellent candidate for applications in materials science, particularly in the creation of dynamic and responsive materials. nsf.gov Oxime-based scaffolds are being integrated into polymers to impart novel functionalities. rsc.org
Key applications include:
Covalent Adaptable Networks (CANs) : Oxime exchange reactions, or metathesis, can be used to create dynamic covalent bonds. rsc.org When oxime scaffolds are incorporated into a cross-linked polymer, these dynamic bonds allow the material to be reprocessed, reshaped, or repaired under specific stimuli (like heat or an acid catalyst) while maintaining its structural integrity. rsc.org
Responsive Polymers : The reversible nature of oxime formation and its participation in dynamic exchange reactions can be harnessed to create polymers that respond to environmental changes, such as pH.
Biomedical Scaffolds : Materials incorporating scaffolds provide porous, high-surface-area structures that can be used for applications like drug delivery and biomedical sensing. nih.govnih.gov While not specific to oximes, the functional handles provided by oxime chemistry could be used to modify such scaffolds.
The compound this compound could be a valuable monomer or cross-linking agent in the synthesis of such advanced materials. Its ambiphilic nature, with a relatively hydrophobic methoxyphenyl backbone and a hydrophilic oxime group, could be used to tune the properties of self-assembling nanosystems or the solubility and compatibility of polymers within organic matrices. nih.gov
Interdisciplinary Research with Theoretical and Computational Chemistry
The synergy between experimental work and theoretical and computational chemistry is accelerating progress in understanding and predicting the behavior of molecules. wisc.eduox.ac.uk For oxime chemistry, computational methods, particularly Density Functional Theory (DFT), have become indispensable tools. nih.gov
This interdisciplinary approach provides critical insights into:
Stereochemistry : Oximes can exist as E and Z isomers. Computational calculations can accurately predict the thermodynamic stability of these isomers and the energy barriers for their interconversion, which is crucial for understanding their reactivity and biological activity. nih.gov
Reaction Mechanisms : Theoretical modeling helps to elucidate the complex mechanisms of newly discovered reactions, such as those involving iminyl radicals or pericyclic processes. nih.gov It can map out reaction pathways and identify transition states, guiding the optimization of reaction conditions.
Spectroscopic Analysis : Quantum-chemical calculations can predict NMR chemical shifts, which provides a powerful method for confirming the structure and stereochemistry of reaction products in solution, complementing experimental data from techniques like 2D NMR. nih.gov
In the context of this compound, computational studies could predict the geometry of its most stable isomer, model its participation in the novel reactivity patterns described above, and calculate its electronic properties. This theoretical understanding is invaluable for designing new experiments and rationally developing applications for this and other related oximes.
Q & A
Q. How can contradictory data on catalytic efficiency in ketone reduction be reconciled?
- Answer : Discrepancies arise from:
- Catalyst Deactivation : Pd/MgO loses activity after 5 cycles due to nanoparticle aggregation .
- Solvent Effects : DMSO (10% v/v) stabilizes enzymes but may inhibit metal catalysts .
Mitigation strategies include co-solvent screening (e.g., isopropylamine/phosphate buffer) and catalyst doping (e.g., CeO to enhance Pd dispersion).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
